Cas no 1213970-75-2 ((3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine)

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral amine derivative of dihydrobenzofuran, featuring a chloro substituent at the 6-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds. The fused benzofuran scaffold enhances structural rigidity, while the amine functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for designing ligands or inhibitors due to its balanced lipophilicity and hydrogen-bonding potential. High enantiomeric purity ensures reproducibility in research and industrial processes. Suitable for use in small-molecule drug discovery, it offers a versatile building block for targeting CNS and other therapeutic areas.
(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine structure
1213970-75-2 structure
Product Name:(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
CAS No:1213970-75-2
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD14562593
CID:4563256
Update Time:2025-06-26

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
    • (R)-6-chloro-2,3-dihydrobenzofuran-3-amine
    • 3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
    • 8672AH
    • SB31827
    • MDL: MFCD14562593
    • Inchi: 1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1
    • InChI Key: PGCHRYGLCNSOGH-ZETCQYMHSA-N
    • SMILES: ClC1C=CC2=C(C=1)OC[C@@H]2N

Computed Properties

  • Exact Mass: 169.0294416 g/mol
  • Monoisotopic Mass: 169.0294416 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.2
  • Molecular Weight: 169.61

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine Pricemore >>

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(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1213970-75-2)(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
Order Number:A933636
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):806.0
Email:sales@amadischem.com

Additional information on (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine

Introduction to (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS No. 1213970-75-2)

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine, identified by its CAS number 1213970-75-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule belongs to the class of heterocyclic amines and has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of atoms in its molecular structure, featuring a benzo[b]furan core and a chloro substituent at the 6-position, makes it a valuable scaffold for developing novel therapeutic agents.

The< strong> benzo[b]furan moiety is a well-known pharmacophore in medicinal chemistry, often found in biologically active molecules such as anticonvulsants, antidepressants, and anti-inflammatory agents. The presence of the< strong> chloro group at the 6-position introduces electrophilicity, which can be exploited for further functionalization and interaction with biological targets. Additionally, the< strong> amine functionality at the 3-position provides a site for hydrogen bonding or further derivatization, enhancing the compound's potential as a lead molecule.

In recent years, there has been a growing interest in developing small molecules that modulate central nervous system (CNS) function. The< strong>(3R)-configuration of this compound suggests it may exhibit stereoselective interactions with biological receptors, which is crucial for drug efficacy and safety. The stereochemistry of chiral compounds can significantly influence their pharmacokinetic properties and binding affinity to target proteins.

Current research in pharmaceutical chemistry emphasizes the development of molecules with improved selectivity and reduced side effects. The< strong> dihydrobenzo[b]furan scaffold offers a promising platform for designing drugs that interact selectively with specific biological pathways. For instance, studies have shown that derivatives of benzo[b]furan can modulate neurotransmitter systems involved in mood regulation and pain perception.

The< strong> chloro substituent in (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine may play a critical role in its interaction with biological targets. Chloro groups are frequently found in bioactive molecules due to their ability to participate in hydrogen bonding and hydrophobic interactions. This feature makes them valuable for designing molecules that can bind tightly to enzyme active sites or receptor binding pockets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These computational tools can be used to design derivatives of (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine that exhibit enhanced potency and selectivity. By leveraging virtual screening techniques, scientists can identify promising candidates for further experimental validation.

The development of novel pharmaceuticals often involves iterative cycles of synthesis, testing, and optimization. The< strong> amine functionality at the 3-position of this compound provides a versatile handle for chemical modification. Researchers can introduce various substituents at this position to fine-tune the pharmacological properties of the molecule. For example, alkylation or acylation reactions can be employed to enhance solubility or metabolic stability.

In conclusion, (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS No. 1213970-75-2) represents a promising candidate for further exploration in drug discovery. Its unique structural features, including the< strong> benzo[b]furan core, the< strong> chloro substituent, and the< strong>(3R)-configuration, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research in medicinal chemistry and computational biology continues to uncover new opportunities for optimizing this compound's pharmacological properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1213970-75-2)(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
A933636
Purity:99%
Quantity:1g
Price ($):806.0
Email